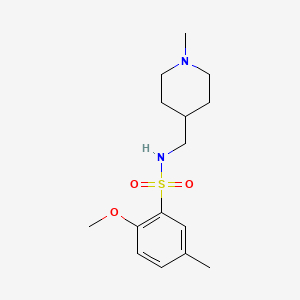

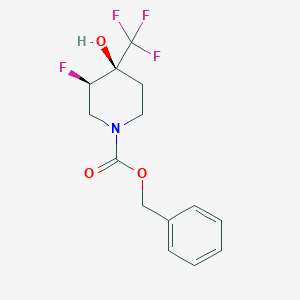

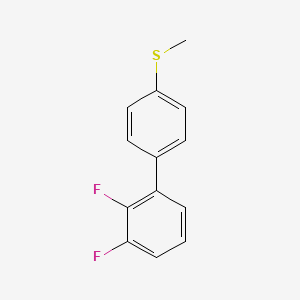

2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research on benzenesulfonamide derivatives, including those with methoxy, methyl, and piperidinyl groups, has been extensive due to their varied biological activities and chemical properties. These compounds are studied for their structural uniqueness, which lends them to applications in different scientific and industrial fields, excluding specific medical uses and side effects as requested.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves reactions between benzenesulfonamide(sulfamethoxazole) with aldehydes or through the quaternization reaction of amines with methyl benzenesulfonates. Methods such as microwave or ultrasonic irradiation have been used to enhance reaction rates and yields, indicating a versatile approach to synthesizing these compounds (Yıldız et al., 2010).

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in determining the molecular structures of benzenesulfonamide derivatives. These structures often show significant interactions like π–π interactions and hydrogen bonding, contributing to their stability and properties. The crystal structure analysis reveals their ability to form molecular chains or frameworks, emphasizing the role of supramolecular interactions in dictating the overall architecture of these compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including interactions with chlorosulfonic acid to produce sulfonyl chloride isomers. These reactions are influenced by the steric hindrance and electronic effects of the substituents, which also affect their reactivity towards other chemicals. The compounds’ reactivity is essential for their applications in synthesis and potential as intermediates in the production of more complex molecules (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, crystallinity, and melting points, are closely related to their molecular structure. For instance, the presence of methoxy, methyl, and piperidinyl groups can significantly alter these properties, influencing their application potential. These properties are typically characterized using techniques like NMR, IR spectroscopy, and single-crystal X-ray diffraction, providing insights into the compound's behavior in various environments.

Chemical Properties Analysis

Benzenesulfonamide derivatives' chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their functional applications. Studies have shown that these compounds can exhibit interesting photochromic and thermochromic characteristics, which are essential for developing new materials with specific optical properties. Their chemical stability and reactivity make them suitable for a range of chemical transformations (Ellena et al., 2007).

Applications De Recherche Scientifique

Photodynamic Therapy Applications

One significant application of derivatives of benzenesulfonamide, like the compound , is in photodynamic therapy. A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit useful properties for photodynamic therapy, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Benzenesulfonamides, including derivatives like the compound , have been studied for their role as enzyme inhibitors. Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), unveiling significant insights into their inhibition mechanisms. This research contributes to the understanding of how these compounds can influence enzyme activity (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

Neuropharmacological Research

In neuropharmacology, certain benzenesulfonamide derivatives have been studied for their potential in treating cognitive deficits. A study by Hirst et al. (2006) on SB-399885, a benzenesulfonamide derivative, demonstrates its high affinity for 5-HT6 receptors and potential as a cognitive enhancer. This research suggests possible applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticancer Research

The synthesis and evaluation of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives by Motavallizadeh et al. (2014) exemplify the potential of benzenesulfonamide compounds in antiproliferative and anticancer activities. These studies highlight the potential of these compounds in developing new anticancer agents, particularly against breast cancer and neuroblastoma cell lines (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, Pordeli, Safavi, Ardestani, Asd, Tiwari, Oh, Shafiee, Foroumadi, Parang, & Akbarzadeh, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-5-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-4-5-14(20-3)15(10-12)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELFRJPBHHFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)

![2-[1-[2-(1-Methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2480746.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)

![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)